molecular formula C11H10INOS B11779750 2-((3-Iodophenoxy)methyl)-4-methylthiazole

2-((3-Iodophenoxy)methyl)-4-methylthiazole

Cat. No.: B11779750
M. Wt: 331.17 g/mol
InChI Key: FZMDJVREZUFVKG-UHFFFAOYSA-N
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Description

2-((3-Iodophenoxy)methyl)-4-methylthiazole is an organic compound with the molecular formula C11H10INOS It is characterized by the presence of an iodophenoxy group attached to a thiazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 3-iodophenol with a suitable thiazole derivative. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2 in an acidic medium or KMnO4 in a basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of deiodinated or reduced thiazole derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

2-((3-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Iodophenoxy)methyl)-4-methylthiazole involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to proteins or enzymes, while the thiazole ring can participate in various biochemical pathways. The compound may exert its effects by modulating enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Iodophenoxy)methyl]piperidine: Similar structure with a piperidine ring instead of a thiazole ring.

    2-[(3-Iodophenoxy)methyl]-2-methyloxirane: Contains an oxirane ring instead of a thiazole ring.

Uniqueness

2-((3-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of both an iodophenoxy group and a thiazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10INOS

Molecular Weight

331.17 g/mol

IUPAC Name

2-[(3-iodophenoxy)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-3-9(12)5-10/h2-5,7H,6H2,1H3

InChI Key

FZMDJVREZUFVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC(=CC=C2)I

Origin of Product

United States

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